molecular formula C14H13BrFNO B5701778 (5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine

(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine

Cat. No. B5701778
M. Wt: 310.16 g/mol
InChI Key: OREZRSFLHMTSDK-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)(3-fluorophenyl)amine, also known as 5-Bromo-2-Methoxybenzyl-3-Fluoroaniline (BMF), is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BMF is a small molecule that belongs to the class of arylamines, which have been widely studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of BMF is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. BMF has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects:
BMF has been shown to have cytotoxic effects on cancer cells, but it has also been shown to have some toxic effects on normal cells at high concentrations. BMF has been shown to cause DNA damage and oxidative stress in cells, which could contribute to its cytotoxic effects. However, more research is needed to fully understand the biochemical and physiological effects of BMF.

Advantages and Limitations for Lab Experiments

One advantage of BMF is that it is relatively easy to synthesize and purify, which makes it a good candidate for further research. However, one limitation is that it has some toxic effects on normal cells, which could limit its potential applications in medicine. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF.

Future Directions

There are several future directions for research on BMF. One area of interest is the development of new anticancer drugs based on BMF or related compounds. Another area of interest is the use of BMF as a fluorescent probe for imaging applications. In addition, more research is needed to fully understand the mechanism of action and potential side effects of BMF, as well as its potential applications in other areas of medicine. Overall, BMF is a promising compound that could have significant applications in medicinal chemistry and other fields of research.

Synthesis Methods

The synthesis of BMF involves the reaction of 5-bromo-2-methoxybenzylamine with 3-fluoronitrobenzene in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of BMF is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.

Scientific Research Applications

BMF has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. BMF has been shown to have cytotoxic effects on cancer cells, and it has been suggested that this compound could be used as a lead compound for the development of new anticancer agents. In addition, BMF has also been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-18-14-6-5-11(15)7-10(14)9-17-13-4-2-3-12(16)8-13/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREZRSFLHMTSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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